
Phenidone
Overview
Description
Phenidone, also known as 1-phenyl-3-pyrazolidinone, is an organic compound primarily used as a photographic developer. It was first prepared in 1890, but its reducing properties were discovered in 1940 by J. D. Kendall in the laboratories of Ilford Limited . This compound has five to ten times the developing power of Metol and is known for its low toxicity and non-irritating properties .
Preparation Methods
Phenidone can be synthesized by heating phenyl hydrazine with 3-chloropropanoic acid . This reaction involves the formation of a pyrazolidinone ring structure. Industrial production of this compound became feasible in 1951, allowing for large-scale manufacturing .
Chemical Reactions Analysis
Phenidone functions as a reducing agent and undergoes several types of chemical reactions:
Oxidation: This compound is oxidized to N-phenyl-hydroxypyrazole during photographic development.
Reduction: It reduces silver bromide to metallic silver in photographic emulsions.
Substitution: This compound can participate in substitution reactions, particularly with halogenated compounds.
Common reagents used in these reactions include silver bromide for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are metallic silver and N-phenyl-hydroxypyrazole .
Scientific Research Applications
Phenidone has a wide range of scientific research applications:
Mechanism of Action
Phenidone exerts its effects by functioning as a reducing agent. In photographic development, it reduces silver bromide to metallic silver, forming a visible image . In biological systems, this compound inhibits the lipoxygenase and cyclooxygenase pathways, reducing the synthesis of pro-inflammatory mediators .
Comparison with Similar Compounds
Phenidone is unique in its high developing power and low toxicity compared to other photographic developers like Metol . Similar compounds include:
Metol (4-methylaminophenol sulfate): Less developing power and higher toxicity compared to this compound.
Hydroquinone: Another photographic developer with different chemical properties and applications.
This compound’s unique combination of high efficacy and low toxicity makes it a preferred choice in various applications.
Properties
IUPAC Name |
1-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWWLVWPDLCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049433 | |
| Record name | 1-Phenyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | 3-Pyrazolidinone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000163 [mmHg] | |
| Record name | Phenidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
92-43-3 | |
| Record name | Phenidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyrazolidinone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-pyrazolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-3-PYRAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0U5612P6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenidone (1-phenyl-3-pyrazolidinone) exhibits its primary mechanism of action through the inhibition of lipoxygenase enzymes. [] Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules like leukotrienes and lipoxins. [] By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators, ultimately mitigating inflammation. [, , , , , ]
A: * Molecular formula: C9H10N2O [, ]* Molecular weight: 162.19 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: this compound exhibits characteristic absorbance peaks in the UV region. [, , , ] * Electron paramagnetic resonance (EPR) spectroscopy: EPR studies have been used to investigate the free radical formed during this compound's oxidation. [, ]
A: this compound exhibits good stability in alkaline solutions, particularly in the presence of hydroquinone and sulfite, where it primarily oxidizes to a stable free radical. [, , , ] In the absence of these stabilizing agents, this compound undergoes further oxidation in alkaline solutions, leading to colored products. [] Its stability under various pH conditions and in different formulations requires further investigation. []
A: While this compound itself is not a catalyst, its role in photographic development involves a catalytic cycle. [, ] this compound, acting as an auxiliary developer, is rapidly oxidized by silver halide in the photographic emulsion. [, ] The resulting this compound radical is then reduced back to its active form by the primary developer, typically hydroquinone, which itself becomes oxidized. [, ] This continuous cycle of oxidation and reduction enables this compound to accelerate the development process significantly.
A: Research suggests that while the phenyl group in this compound's structure is crucial for strong superadditivity in photographic development, it is not essential for the superadditive effect itself. [] This finding highlights the possibility of substituting the phenyl group with other moieties while retaining some level of activity. Further SAR studies with various this compound analogs would be needed to fully understand the impact of structural modifications on its potency, selectivity, and biological activities.
ANone: The provided research papers primarily focus on the biochemical and pharmacological aspects of this compound and do not discuss SHE (Safety, Health, and Environment) regulations specific to its use or handling.
ANone:
- This compound significantly reduces proteinuria and the incidence of stroke in stroke-prone spontaneously hypertensive rats. []
- It attenuates angiotensin II-induced vascular contractility and blood pressure in renovascular hypertensive rats. []
- It provides protection against cold-induced blood-brain barrier disruption in rats and guinea pigs. []
- This compound can inhibit carbon tetrachloride-induced acute liver injury in rats. []
- It was shown to decrease PMNL recruitment and migration in a hamster model of periodontitis. []
- Studies also suggest that this compound can reduce sulfur mustard-induced skin injury in hairless guinea pigs. []
A: this compound emerged as a photographic developing agent in the mid-20th century. [, ] Its early applications focused on its synergistic effects with hydroquinone in black and white photography, significantly enhancing developing speed and image quality. [, , , ] Further research revealed its inhibitory activity against lipoxygenase and cyclooxygenase enzymes, opening avenues for exploring its therapeutic potential in inflammatory conditions. [, , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)
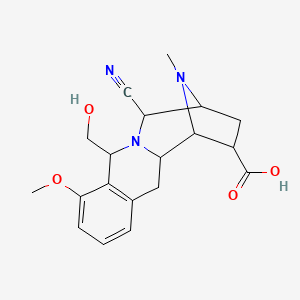
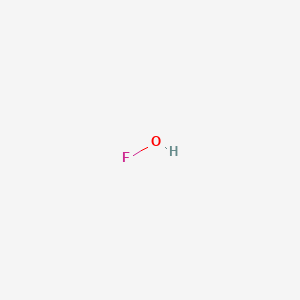
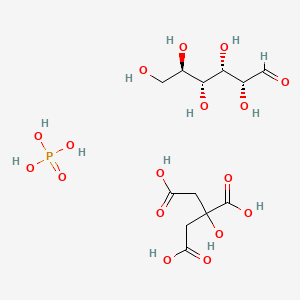
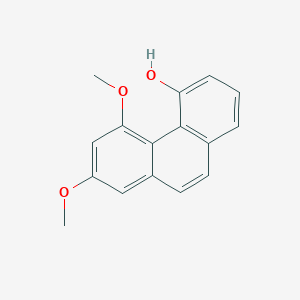

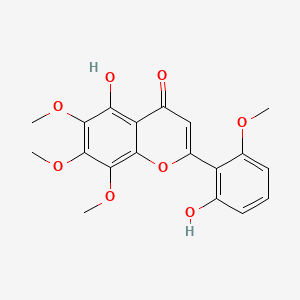
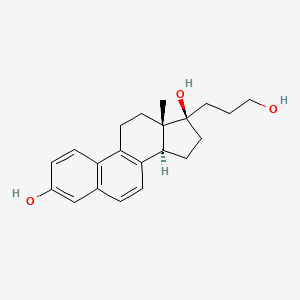
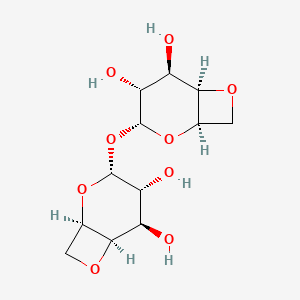

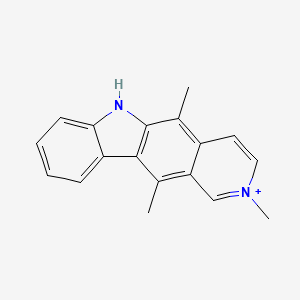

![4-[(3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1221316.png)
